molecular formula C9H6N2 B2786401 5-Ethynyl-1H-indazole CAS No. 403660-57-1

5-Ethynyl-1H-indazole

Cat. No. B2786401
CAS RN: 403660-57-1
M. Wt: 142.161
InChI Key: HITPFUFPRYAMGN-UHFFFAOYSA-N
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Description

5-Ethynyl-1H-indazole is a chemical compound with the CAS Number: 403660-57-1 . It has a molecular weight of 142.16 and its IUPAC name is 5-ethynyl-1H-indazole .


Synthesis Analysis

The synthesis of 1H-indazoles, including 5-Ethynyl-1H-indazole, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 5-Ethynyl-1H-indazole is 1S/C9H6N2/c1-2-7-3-4-9-8(5-7)6-10-11-9/h1,3-6H, (H,10,11) and the InChI key is HITPFUFPRYAMGN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles have been summarized in recent studies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Kinase Inhibition and Anticancer Properties

  • Phosphatidylinositol 3-Kinase (PI3K) Signaling Pathway Inhibition : 3-Ethynyl-1H-indazoles, a related compound, have been synthesized and evaluated as potential kinase inhibitors. Specifically, they show inhibition against components of the PI3K pathway, including PI3K, PDK1, and mTOR kinases. This inhibition may offer a novel approach for PI3K targeting, showing antiproliferative activity in cancer cell cultures and tumor models (Barile et al., 2010).

Drug Discovery and Synthesis

  • Synthesis of Indazole Derivatives : A variety of indazole derivatives, including those with substitutions at the 5 position, have been synthesized and evaluated for different biological activities. These derivatives hold promise in therapeutic applications due to their chemical structure and biological properties (Bistocchi et al., 1981).
  • Monoamine Oxidase B (MAO-B) Inhibition : Indazole- and indole-carboxamides, closely related to 5-Ethynyl-1H-indazole, have been identified as potent, selective inhibitors of MAO-B. This finding underscores the potential of indazole derivatives in the treatment of neurological disorders (Tzvetkov et al., 2014).
  • Antimicrobial Activity : Indazole derivatives have shown promise as antimicrobial agents. These compounds have been studied for their ability to inhibit bacterial and fungal growth, highlighting their potential in addressing antibiotic resistance and infection control (Panda et al., 2022).

Miscellaneous Applications

  • Corrosion Inhibition : Indazole derivatives have been explored for their role in corrosion inhibition, particularly for metals like copper. This application is significant in industrial settings where metal corrosion can lead to significant material and financial loss (Qiang et al., 2016).

Safety and Hazards

The safety information for 5-Ethynyl-1H-indazole includes the following hazard statements: H302, H315, H319, H335. These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole derivatives, including 5-Ethynyl-1H-indazole, have shown promise in the treatment of cancer as protein kinase inhibitors . More antitumor drugs with indazole scaffold are expected to be on the market in the future .

properties

IUPAC Name

5-ethynyl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-2-7-3-4-9-8(5-7)6-10-11-9/h1,3-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITPFUFPRYAMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-1H-indazole

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